molecular formula C7H14N3O5+ B12282349 Imino-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methylimino]azanium

Imino-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methylimino]azanium

Cat. No.: B12282349
M. Wt: 220.20 g/mol
InChI Key: JWBPIBKVSKPQRI-UHFFFAOYSA-N
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Description

Imino-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methylimino]azanium is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and a methoxy group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imino-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methylimino]azanium typically involves multiple steps, starting with the preparation of the oxane ring structure. One common method involves the reaction of a suitable precursor with methoxy and hydroxyl groups under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Imino-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methylimino]azanium undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the reaction’s efficiency and outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may produce reduced forms with altered chemical properties .

Scientific Research Applications

Imino-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methylimino]azanium has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for investigating biological processes and interactions at the molecular level.

    Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.

    Industry: It is utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of Imino-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methylimino]azanium involves its interaction with specific molecular targets and pathways. The compound’s multiple hydroxyl and methoxy groups enable it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Imino-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methylimino]azanium include:

Uniqueness

What sets this compound apart from similar compounds is its specific arrangement of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications in various scientific fields .

Properties

IUPAC Name

imino-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methylimino]azanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N3O5/c1-14-7-6(13)5(12)4(11)3(15-7)2-9-10-8/h3-8,11-13H,2H2,1H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBPIBKVSKPQRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CN=[N+]=N)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N3O5+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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